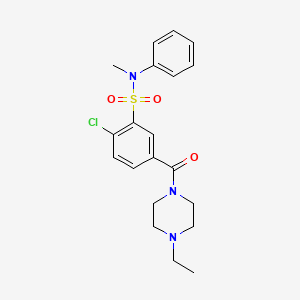![molecular formula C16H16ClNO2S B7464987 2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)
2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is commonly referred to as CM-182, and it has been found to have a range of interesting properties that make it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of CM-182 is complex and not yet fully understood. However, researchers have found that the compound appears to interact with a range of cellular targets, including enzymes and receptors. This interaction can lead to a range of biochemical and physiological effects, which are discussed in more detail below.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CM-182 are varied and complex. Researchers have found that the compound can affect a range of cellular processes, including gene expression, protein synthesis, and cellular signaling. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of a range of medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CM-182 in scientific research is its ability to interact with a range of cellular targets. This makes the compound a valuable tool for investigating the underlying mechanisms of various diseases. However, there are also some limitations to using CM-182 in lab experiments. For example, the compound can be difficult to synthesize, and it may be expensive to obtain in large quantities.
Orientations Futures
There are many potential future directions for research involving CM-182. One promising area of research involves the use of the compound as a treatment for various medical conditions, including cancer and inflammatory diseases. Researchers are also interested in investigating the potential use of CM-182 in combination with other drugs, as well as the compound's potential as a diagnostic tool.
Conclusion:
In conclusion, CM-182 is a valuable tool for scientific researchers in a variety of fields. The compound's ability to interact with a range of cellular targets makes it a promising candidate for investigating the underlying mechanisms of various diseases. While there are some limitations to using CM-182 in lab experiments, the compound's potential as a treatment for various medical conditions makes it a valuable asset to the scientific community.
Méthodes De Synthèse
The synthesis of CM-182 is a complex process that requires a high level of expertise and specialized equipment. The compound is typically synthesized using a combination of organic chemistry techniques, including reactions involving sulfur and nitrogen compounds. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the process is time-consuming and requires a significant amount of resources.
Applications De Recherche Scientifique
CM-182 has been studied extensively for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the compound's potential as a treatment for a range of medical conditions. Researchers have found that CM-182 has a range of interesting properties that make it a valuable tool for investigating the underlying mechanisms of various diseases.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-14-8-4-2-6-12(14)10-18-16(19)11-21-15-9-5-3-7-13(15)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQRNXIRUBAZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7464917.png)
![3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7464921.png)


![2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid](/img/structure/B7464957.png)

![4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7464976.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B7464982.png)
![4-[(4-Propylphenoxy)methyl]benzoic acid](/img/structure/B7464985.png)
![2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B7464991.png)
![N-benzyl-2-[[3-[2-(benzylamino)-2-oxoethyl]-6-methoxy-1,3-benzothiazol-2-ylidene]amino]acetamide](/img/structure/B7465001.png)
![N-[(E)-1-(2-chlorophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide](/img/structure/B7465006.png)

